3-Hydroxy-2,4,5-trifluorobenzoic acid
Overview
Description
3-Hydroxy-2,4,5-trifluorobenzoic acid is a chemical compound that serves as a useful intermediate in the synthesis of various pharmaceuticals, particularly quinolone antibacterials. The presence of the trifluoromethyl group and the hydroxy group in the benzoic acid framework provides unique electronic and steric properties that are advantageous in medicinal chemistry .
Synthesis Analysis
The synthesis of related trifluorobenzoic acid derivatives has been described in the literature. For instance, 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids have been synthesized from 1-bromo-2,4,5-trifluorobenzene and 2,4,5-trifluoro-3-hydroxybenzoic acid, highlighting the versatility of the latter as a precursor for various functionalized benzoic acids . Additionally, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which shares some structural similarities with 3-hydroxy-2,4,5-trifluorobenzoic acid, has been developed, demonstrating the feasibility of synthesizing such compounds with high overall yield and controlled reaction conditions .
Molecular Structure Analysis
While the specific molecular structure of 3-hydroxy-2,4,5-trifluorobenzoic acid is not detailed in the provided papers, the structure of related compounds such as 3-chloro-2,4,5-trifluorobenzoic acid has been characterized. In this compound, the carboxyl group is slightly twisted relative to the benzene ring, which is a common feature in substituted benzoic acids and can influence the compound's reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactivity of trifluorobenzoic acid derivatives is influenced by the electron-withdrawing trifluoromethyl groups, which can activate the ring towards nucleophilic substitution reactions. This reactivity is utilized in the synthesis of various compounds, such as the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid from 3-iodosylbenzoic acid, which are used as recyclable iodine(III) reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-2,4,5-trifluorobenzoic acid are not explicitly discussed in the provided papers. However, the properties of similar trifluorobenzoic acid derivatives can be inferred. For example, the crystal structure of 3,4,5-trihydroxybenzoic acid octyl ester (octyl gallate) dihydrate reveals a strong system of intra- and intermolecular hydrogen bonds, which can significantly affect the solubility and melting point of the compound . The presence of fluorine atoms in 3-hydroxy-2,4,5-trifluorobenzoic acid would likely enhance its lipophilicity and could affect its melting point and solubility in organic solvents.
Scientific Research Applications
Synthesis Methods and Intermediate Uses
3-Hydroxy-2,4,5-trifluorobenzoic acid is recognized for its significant role as a synthetic intermediate, especially in the pharmaceutical industry and material science. Deng et al. (2015) developed a continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, which showcases its importance in facilitating efficient production processes in various industrial applications (Deng et al., 2015).
Molecular and Vibrational Analysis
The molecular vibrations and structural characteristics of related compounds like 3-methoxy-2,4,5-trifluorobenzoic acid have been a subject of study. For instance, Jeyavijayan and Murugan (2020) focused on the FTIR and FT-Raman spectra and DFT calculations of this compound, revealing its potential in understanding intramolecular charge transfer interactions and nonlinear optical properties (Jeyavijayan & Murugan, 2020).
Antimicrobial Applications
Studies on derivatives of 3-Hydroxy-2,4,5-trifluorobenzoic acid have indicated their antimicrobial properties. Satpute et al. (2018) synthesized novel ester/hybrid derivatives of 3-Hydroxy benzoic acid and found them to exhibit promising antibacterial activity, suggesting a potential role in chemotherapeutic agents (Satpute et al., 2018).
Environmental and Industrial Applications
The compound's derivatives have also found applications in environmental and industrial settings. For example, Fu et al. (2016) examined the use of copper catalysts in the decarboxylation of 2,4,5-trifluorobenzoic acid in high-temperature liquid water, highlighting its utility in environmentally friendly processes (Fu et al., 2016).
Fluorescence and Sensing Applications
The related compounds of 3-Hydroxy-2,4,5-trifluorobenzoic acid have been used in developing fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) created compounds sensitive to pH changes and selective in metal cation sensing, demonstrating the versatility of these compounds in analytical chemistry (Tanaka et al., 2001).
Safety And Hazards
3-Hydroxy-2,4,5-trifluorobenzoic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . The safety information includes Pictograms GHS07, Signal Word Warning, Hazard Statements H315 - H319 - H335, and Precautionary Statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .
Future Directions
The improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is key to the success of the process . The use of a composed T-micromixer and tube microreactor facilitates the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide producing 2,4,5-trifluorophenylmagnesium bromide almost in quantitative yield . This suggests potential future directions for the synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic acid.
properties
IUPAC Name |
2,4,5-trifluoro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAFUGSJSHXYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370188 | |
Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2,4,5-trifluorobenzoic acid | |
CAS RN |
116751-24-7 | |
Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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